molecular formula C9H12N2O5 B12783799 (-)alpha-DioxolanT CAS No. 145414-66-0

(-)alpha-DioxolanT

Katalognummer: B12783799
CAS-Nummer: 145414-66-0
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: BCAWWPAPHSAUQZ-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)alpha-DioxolanT is a heterocyclic compound that belongs to the class of dioxolanes Dioxolanes are five-membered rings containing two oxygen atoms These compounds are known for their stability and versatility in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)alpha-DioxolanT typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions, allowing for the continuous removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(-)alpha-DioxolanT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wirkmechanismus

The mechanism of action of (-)alpha-DioxolanT involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(-)alpha-DioxolanT stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

145414-66-0

Molekularformel

C9H12N2O5

Molekulargewicht

228.20 g/mol

IUPAC-Name

1-[(2S,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1

InChI-Schlüssel

BCAWWPAPHSAUQZ-RQJHMYQMSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H](O2)CO

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2COC(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.